(4S)-4-methylazepan-4-ol;hydrochloride
Description
(4S)-4-methylazepan-4-ol hydrochloride is a chiral azepane derivative characterized by a seven-membered nitrogen-containing ring (azepane) with a hydroxyl (-OH) and methyl (-CH₃) group at the 4-position, along with a hydrochloride counterion. Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol . Key identifiers include:
Market analyses indicate steady production growth for this compound, driven by its applications in pharmaceutical intermediates and fine chemical synthesis .
Properties
IUPAC Name |
(4S)-4-methylazepan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBXRNNRPFFKO-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCNCC1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (4S)-4-methylazepan-4-ol hydrochloride | 91774-53-7 | C₇H₁₆ClNO | 165.66 | Hydroxyl and methyl at position 4; (4S) configuration |
| 4-Fluoro-4-methylazepane hydrochloride | 1951441-64-7 | C₇H₁₅ClFN | 167.65 | Fluorine and methyl at position 4 |
| 3-Methylazepan-4-one hydrochloride | 56515-23-2 | C₇H₁₄ClNO | 163.65 | Ketone at position 4; methyl at position 3 |
Structural and Functional Differences
Functional Groups: The hydroxyl group in (4S)-4-methylazepan-4-ol hydrochloride enhances hydrogen-bonding capacity, increasing hydrophilicity compared to the fluoro (electronegative but non-hydrogen-bonding) and ketone (polar but lacking -OH) derivatives . The (4S)-stereochemistry in the target compound may influence chiral recognition in biological systems, whereas the 4-fluoro and 3-methyl-ketone analogs lack such stereochemical complexity .
Physicochemical Properties :
- Solubility : The hydroxyl group likely improves aqueous solubility relative to the fluorinated and ketone-containing analogs, which may exhibit lower polarity .
- Stability : The ketone group in 3-methylazepan-4-one hydrochloride could render it more reactive toward nucleophiles, whereas the fluorine substituent in 4-fluoro-4-methylazepane hydrochloride may enhance metabolic stability .
Applications :
- The target compound’s hydroxyl group makes it a candidate for drug formulations requiring solubility, while the fluoro analog may serve in applications prioritizing lipophilicity and stability (e.g., CNS-targeting drugs) .
- The ketone derivative is likely used as a synthetic intermediate for further functionalization (e.g., reduction to secondary alcohols) .
Research and Market Insights
- Production Trends: (4S)-4-methylazepan-4-ol hydrochloride has established global production capacity, with forecasts predicting a compound annual growth rate (CAGR) of ~5% from 2025–2030 .
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